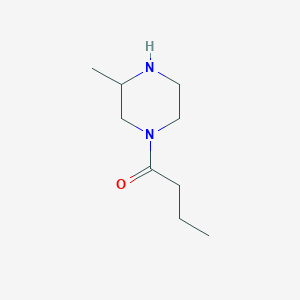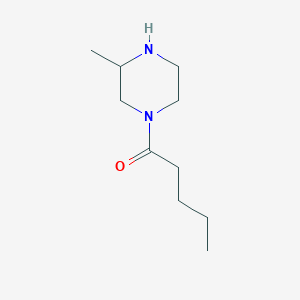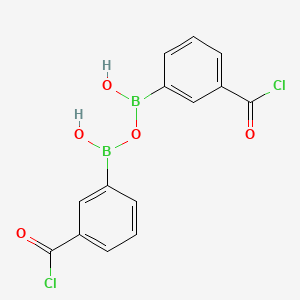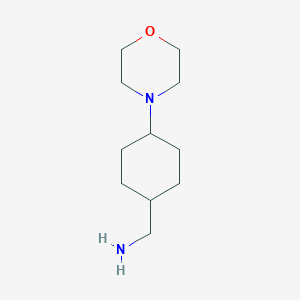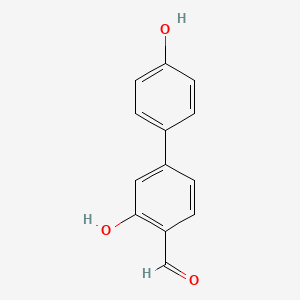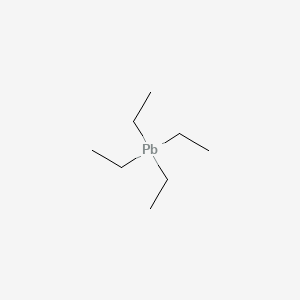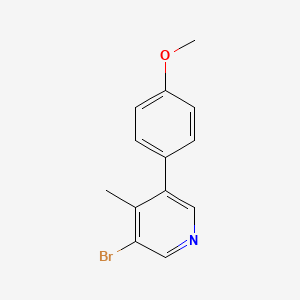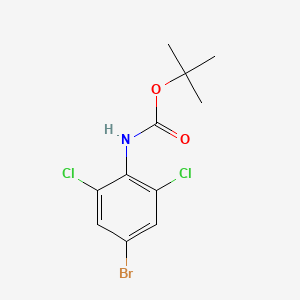
Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate
概要
説明
“Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate” is a chemical compound with the CAS Number: 945740-66-9 . It belongs to the family of isoquinoline derivatives. The basic structure of this compound contains a substituted isoquinoline ring that is modified with an iodo, hydroxyl, and methyl group.
Molecular Structure Analysis
The molecular formula of “this compound” is C11H8INO3 . Its InChI Code is 1S/C11H8INO3/c1-16-11(15)9-10(14)6-3-2-4-8(12)7(6)5-13-9/h2-5,14H,1H3 . The molecular weight of this compound is 329.09 g/mol .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a refrigerator .作用機序
The mechanism of action of Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate is not fully understood. However, it is believed to act as a proton donor, donating a proton to the substrate molecule, which then undergoes a series of reactions to form the desired product. It is also thought to act as a catalyst, accelerating the reaction rate of the substrate molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound may have a role in the synthesis of certain compounds, such as paclitaxel, ibuprofen, and ciprofloxacin. It may also have a role in the synthesis of certain hormones, such as testosterone and estradiol.
実験室実験の利点と制限
The main advantage of using Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate in laboratory experiments is that it is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is relatively inexpensive and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. It is not very soluble in water, and it can react with other compounds, so it must be stored and handled carefully.
将来の方向性
There are a number of potential future directions for Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate. One potential direction is the development of new synthetic methods for the production of this compound. Additionally, research into the mechanism of action of this compound could lead to the development of new pharmaceuticals and other compounds. Additionally, research into the biochemical and physiological effects of this compound could lead to the development of new drugs and treatments. Finally, research into the advantages and limitations of this compound in laboratory experiments could lead to improved methods for its production and use.
科学的研究の応用
Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate has been used in a variety of scientific research applications, such as the synthesis of pharmaceuticals, the production of inks and dyes, and as an analytical reagent. It has also been used in the synthesis of several other compounds, including the anti-cancer drug paclitaxel, the anti-inflammatory drug ibuprofen, and the antibiotic ciprofloxacin. In addition, this compound has been used in the synthesis of a variety of other compounds, such as the anti-anxiety drug diazepam and the anti-malarial drug chloroquine.
Safety and Hazards
特性
IUPAC Name |
methyl 4-hydroxy-8-iodoisoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO3/c1-16-11(15)9-10(14)6-3-2-4-8(12)7(6)5-13-9/h2-5,14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHWAYZKTGAGFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1O)C=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


